

experimental protocols for using 2-(Methylthio)nicotinic acid

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Compound of Interest

Compound Name: 2-(Methylthio)nicotinic acid

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Application Notes & Protocols: 2-(Methylthio)nicotinic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of 2-(Methylthio)nicotinic Acid

2-(Methylthio)nicotinic acid, a sulfur-containing derivative of the essential vitamin B3 (niacin), is a versatile heterocyclic building block in medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a pyridine ring, a carboxylic acid group, and a methylthio substituent, offers multiple reaction sites for chemical modification. While nicotinic acid itself plays a crucial role in energy metabolism and cell signaling^{[3][4]}, its derivatives are being explored for a wide range of therapeutic applications. The introduction of the methylthio group at the 2-position significantly alters the electronic and steric properties of the nicotinic acid scaffold, opening avenues for the development of novel compounds with unique biological activities. For instance, derivatives of nicotinic acid have been investigated for their antimicrobial properties.^[5]

This guide provides an in-depth overview of the essential experimental protocols involving **2-(Methylthio)nicotinic acid**, from its synthesis and characterization to its application as a precursor in synthetic workflows. The protocols are designed to be robust and reproducible,

with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's properties is the bedrock of successful experimentation. **2-(Methylthio)nicotinic acid** is typically a white crystalline solid.^[6] Its key identifiers and properties are summarized below for quick reference.

Table 1: Core Properties of 2-(Methylthio)nicotinic Acid

Property	Value	Source
IUPAC Name	2-methylsulfanylp ^{pyridine-3-} carboxylic acid	PubChem ^[1]
CAS Number	74470-23-8	Thermo Scientific ^[6]
Molecular Formula	C ₇ H ₇ NO ₂ S	PubChem ^[1]
Molecular Weight	169.20 g/mol	PubChem ^[1]
Melting Point	213.5 - 219.5 °C	Thermo Scientific ^[6]
Appearance	White crystals or powder	Thermo Scientific ^[6]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound. Theoretical and experimental studies have provided detailed insights into its spectroscopic profile.^[7]

- **FT-IR (Fourier-Transform Infrared) Spectroscopy:** The FT-IR spectrum is characterized by vibrations of its functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C=C and C=N stretches from the pyridine ring, and vibrations associated with the C-S bond.^[7]
- **NMR (Nuclear Magnetic Resonance) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum will show distinct signals for the methyl protons (a singlet, ~ 2.5 ppm), the aromatic protons on the pyridine ring (three signals in the aromatic region, ~ 7.0 - 8.5 ppm), and a broad singlet for the acidic proton of the carboxylic acid (>10 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR: The carbon NMR will display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the five aromatic carbons, and the carboxyl carbon.
- Mass Spectrometry: The monoisotopic mass is 169.0197 Da.[\[1\]](#)[\[8\]](#) Mass spectrometry will show a prominent molecular ion peak $[\text{M}]^+$ or protonated molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to this mass.

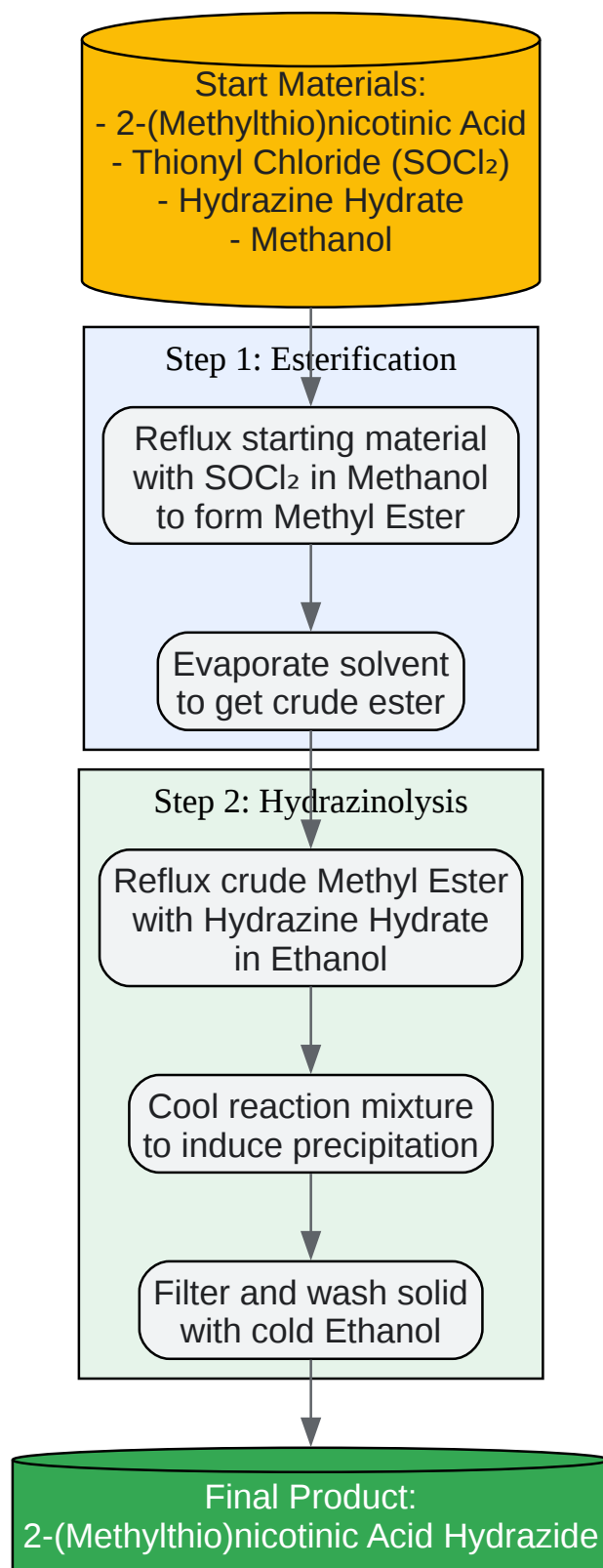
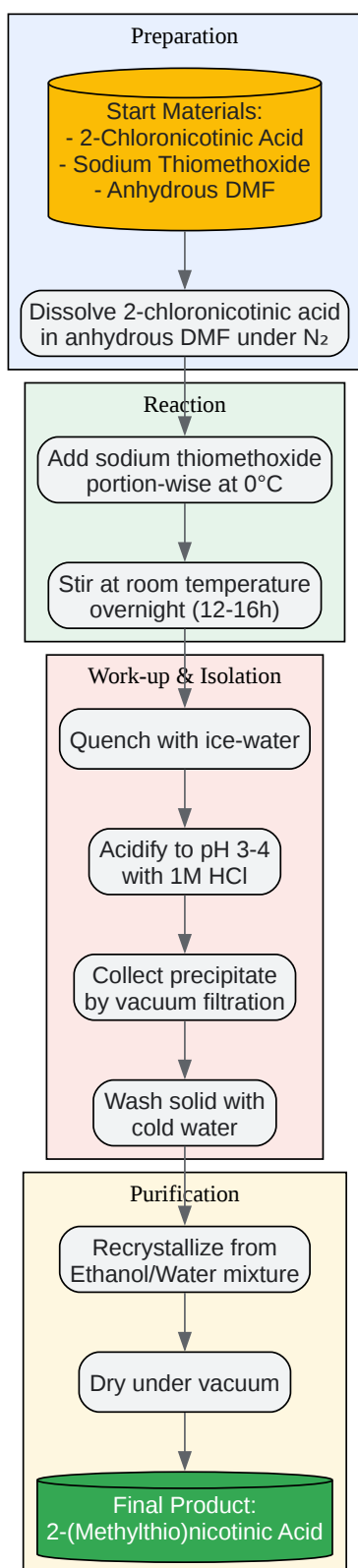
PART 2: Synthesis Protocol

2-(Methylthio)nicotinic acid is not as readily available as its parent compound, nicotinic acid. A common and efficient laboratory-scale synthesis involves the nucleophilic aromatic substitution of a leaving group, such as chlorine, from the pyridine ring. The following protocol details the synthesis from 2-chloronicotinic acid.[\[9\]](#)[\[10\]](#)

Rationale

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the carbon at the 2-position susceptible to nucleophilic attack. Sodium thiomethoxide serves as a potent sulfur nucleophile, readily displacing the chloride ion to form the desired product.

Experimental Workflow: Synthesis



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